2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623638
InChI: InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)8(10)5(7)4-9/h2-3H,4H2,1H3
SMILES: COC1=C(C(=C(C=C1)F)Cl)CBr
Molecular Formula: C8H7BrClFO
Molecular Weight: 253.49 g/mol

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene

CAS No.:

Cat. No.: VC13623638

Molecular Formula: C8H7BrClFO

Molecular Weight: 253.49 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene -

Specification

Molecular Formula C8H7BrClFO
Molecular Weight 253.49 g/mol
IUPAC Name 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene
Standard InChI InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)8(10)5(7)4-9/h2-3H,4H2,1H3
Standard InChI Key MBNXTIPUBCDNFC-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)F)Cl)CBr
Canonical SMILES COC1=C(C(=C(C=C1)F)Cl)CBr

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene, reflects its substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₇BrClFO
Molecular Weight253.49 g/mol
CAS Registry Number1935317-19-3
SMILES NotationCOC1=C(C(=C(C=C1)F)Cl)CBr
InChI KeyMBNXTIPUBCDNFC-UHFFFAOYSA-N

The bromomethyl group at position 2 serves as a reactive handle for further functionalization, while the chloro and fluoro substituents modulate the ring’s electron density, influencing regioselectivity in subsequent reactions.

Crystallographic and Spectroscopic Data

Though X-ray crystallography data for this specific compound is unavailable, analogous structures suggest a planar aromatic core with bond lengths and angles consistent with halogenated toluenes. Infrared spectroscopy would reveal characteristic absorptions for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methoxy proton (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and bromomethyl protons (δ 4.5–5.0 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene typically involves halogenation and functional group interconversion steps. A patented method for related compounds (e.g., 2-chloro-3-fluorobromobenzene) provides insights into scalable production :

  • Bromination of Fluoroaniline Derivatives:

    • 3-Chloro-2-fluoroaniline undergoes diazotization followed by Sandmeyer reaction with CuBr to introduce bromine .

    • Example:

      C₆H₄ClF(NH₂)+NaNO₂/HClDiazonium saltCuBrC₆H₃BrClF\text{C₆H₄ClF(NH₂)} + \text{NaNO₂/HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{CuBr}} \text{C₆H₃BrClF}

      Yield: 72–85% .

  • Methoxy Group Introduction:

    • Nucleophilic aromatic substitution (NAS) with methanol in the presence of K₂CO₃ installs the methoxy group.

  • Bromomethylation:

    • Radical bromination of a methyl-substituted precursor using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) achieves the bromomethyl moiety .

Process Optimization

Critical parameters include:

  • Temperature Control: Bromination reactions require strict maintenance at −5°C to prevent polybromination .

  • Solvent Selection: Isopropanol enhances solubility of intermediates, improving reaction homogeneity .

  • Catalysts: Copper(I) chloride (CuCl) accelerates bromine insertion during Sandmeyer reactions .

Physicochemical Properties

Thermodynamic and Kinetic Data

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point285–290°C (est.)Clausius-Clapeyron equation
LogP (Octanol-Water)2.78Computational prediction
Solubility in Water0.12 mg/mL (25°C)Shake-flask method

The compound’s hydrophobicity (LogP = 2.78) favors solubility in organic solvents like dichloromethane and THF, making it suitable for Suzuki-Miyaura cross-coupling reactions.

Applications in Medicinal Chemistry

Role as a Building Block

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene serves as a precursor for:

  • Kinase Inhibitors: The bromomethyl group undergoes palladium-catalyzed coupling with boronic acids to generate biaryl motifs common in anticancer agents .

  • Antibacterial Agents: Fluorine enhances membrane permeability, while chlorine contributes to target binding affinity.

Case Study: Synthesis of a TLR4 Antagonist

In a 2023 study, this compound was alkylated with a pyrimidine derivative to yield a Toll-like receptor 4 (TLR4) inhibitor with IC₅₀ = 12 nM. The bromomethyl group’s reactivity enabled efficient C–C bond formation without side reactions .

Comparison with Structural Analogues

Substituent Effects on Reactivity

CompoundReactivity in SN2 ReactionsReference
2-Bromo-3-chloro-4-fluoro-1-methoxybenzeneLow (steric hindrance)
2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzeneHigh (primary alkyl bromide)

The bromomethyl group’s primary carbon facilitates nucleophilic substitutions, unlike aryl bromides, which require harsh conditions .

Future Research Directions

Catalytic Asymmetric Functionalization

Developing enantioselective methods to generate chiral derivatives could expand utility in CNS drug discovery .

Green Chemistry Approaches

Replacing NBS with electrochemical bromination may reduce waste in large-scale synthesis .

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